Cas no 1824347-87-6 (tert-butyl N-(5-hydroxyhexan-3-yl)carbamate)

tert-butyl N-(5-hydroxyhexan-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 1824347-87-6
- EN300-6233755
- tert-butyl N-(5-hydroxyhexan-3-yl)carbamate
-
- インチ: 1S/C11H23NO3/c1-6-9(7-8(2)13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)
- InChIKey: TUOHMCNHHUDBAX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC)CC(C)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 217.16779360g/mol
- どういたいしつりょう: 217.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.6Ų
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6233755-1.0g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 1.0g |
$699.0 | 2025-03-15 | |
Enamine | EN300-6233755-5.0g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-15 | |
Enamine | EN300-6233755-2.5g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-15 | |
Enamine | EN300-6233755-0.5g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 0.5g |
$671.0 | 2025-03-15 | |
Enamine | EN300-6233755-0.05g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 0.05g |
$587.0 | 2025-03-15 | |
Enamine | EN300-6233755-0.1g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 0.1g |
$615.0 | 2025-03-15 | |
Enamine | EN300-6233755-0.25g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 0.25g |
$642.0 | 2025-03-15 | |
Enamine | EN300-6233755-10.0g |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate |
1824347-87-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-15 |
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate 関連文献
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
tert-butyl N-(5-hydroxyhexan-3-yl)carbamateに関する追加情報
tert-butyl N-(5-hydroxyhexan-3-yl)carbamate: A Comprehensive Overview
The compound tert-butyl N-(5-hydroxyhexan-3-yl)carbamate (CAS No. 1824347-87-6) is a specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of carbamates, which are widely used in various industries due to their versatile properties. The tert-butyl group attached to the nitrogen atom contributes to the stability and reactivity of the molecule, making it a valuable compound in both academic research and industrial settings.
Recent studies have highlighted the potential of tert-butyl N-(5-hydroxyhexan-3-yl)carbamate in the field of drug delivery systems. Researchers have explored its ability to act as a carrier for bioactive molecules, enhancing their solubility and bioavailability. This advancement is particularly significant in the pharmaceutical industry, where improving drug efficacy is a continuous challenge. The hydroxyl group present in the molecule plays a crucial role in forming hydrogen bonds, which is essential for stabilizing drug compounds within the carrier system.
In addition to its pharmaceutical applications, tert-butyl N-(5-hydroxyhexan-3-yl)carbamate has shown promise in the development of advanced materials. Its unique structure allows it to be used as a precursor for synthesizing high-performance polymers and coatings. These materials exhibit excellent mechanical properties and resistance to environmental factors, making them ideal for use in aerospace and automotive industries.
The synthesis of tert-butyl N-(5-hydroxyhexan-3-yl)carbamate involves a multi-step process that requires precise control over reaction conditions. Recent advancements in catalytic techniques have enabled more efficient production methods, reducing costs and minimizing environmental impact. These improvements have made the compound more accessible for large-scale industrial applications.
From an environmental perspective, understanding the degradation pathways of tert-butyl N-(5-hydroxyhexan-3-yl)carbamate is critical for assessing its impact on ecosystems. Studies have shown that under certain conditions, the compound undergoes rapid biodegradation, reducing its persistence in the environment. This characteristic is particularly important for industries that prioritize sustainability and eco-friendly practices.
In conclusion, tert-butyl N-(5-hydroxyhexan-3-yl)carbamate (CAS No. 1824347-87-6) is a versatile compound with significant potential across multiple domains. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, make it an invaluable tool for researchers and industry professionals alike.
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